molecular formula C9H9N3O2 B6257237 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1367863-55-5

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B6257237
CAS RN: 1367863-55-5
M. Wt: 191.2
InChI Key:
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Description

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (EPPPC) is a synthetic organic compound that has been used in a variety of laboratory experiments to study its biochemical and physiological effects. EPPPC is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have been studied for their potential applications in pharmaceuticals, biochemistry, and other fields.

Scientific Research Applications

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its potential applications in a variety of scientific research fields, including biochemistry, medicinal chemistry, and pharmacology. In biochemistry, 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its potential to inhibit the enzyme phosphodiesterase-4 (PDE4). In medicinal chemistry, 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its potential to act as an anti-inflammatory agent. In pharmacology, 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its potential to act as a modulator of the serotonin and noradrenaline systems.

Mechanism of Action

The mechanism of action of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the enzyme phosphodiesterase-4 (PDE4). PDE4 is an enzyme that is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in the body. By inhibiting PDE4, 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid increases the levels of cAMP, which in turn can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its potential biochemical and physiological effects. In biochemical studies, 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been shown to inhibit the enzyme phosphodiesterase-4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP). In physiological studies, 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. Additionally, 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been shown to have potential neuroprotective effects, as well as potential anti-depressant effects.

Advantages and Limitations for Lab Experiments

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several advantages for use in laboratory experiments. First, it is a relatively inexpensive compound that is readily available. Second, it has a wide range of potential biochemical and physiological effects. Finally, it is easy to synthesize and can be used in a variety of experiments.
However, there are some limitations to the use of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in laboratory experiments. First, it is a relatively new compound, and its effects are not fully understood. Second, it is not known whether the effects of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are dose-dependent. Finally, the long-term effects of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are not known.

Future Directions

There are several potential future directions for the study of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. First, further studies could be conducted to better understand the mechanism of action of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Second, studies could be conducted to determine the long-term effects of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Third, studies could be conducted to determine the optimum dosage of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid for different applications. Fourth, studies could be conducted to determine the potential applications of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in pharmaceuticals and other fields. Finally, studies could be conducted to determine the potential interactions of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with other compounds.

Synthesis Methods

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be synthesized through a variety of methods, including the Mannich reaction, the Biginelli reaction, and a modified version of the Biginelli reaction. The Mannich reaction involves the condensation of an aldehyde, an amine, and an acid to form a β-keto amide. The Biginelli reaction involves the condensation of an aldehyde, an α-hydroxy ketone, and an acid to form a 3-substituted pyrimidine. The modified Biginelli reaction involves the condensation of an aldehyde, an α-hydroxy ketone, and an acid to form a 2-substituted pyrazolo[1,5-a]pyrimidine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves the reaction of 2-ethyl-4-methylpyrazole-3-carboxylic acid with guanidine in the presence of a dehydrating agent.", "Starting Materials": [ "2-ethyl-4-methylpyrazole-3-carboxylic acid", "guanidine", "dehydrating agent" ], "Reaction": [ "Step 1: Dissolve 2-ethyl-4-methylpyrazole-3-carboxylic acid and guanidine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a dehydrating agent such as thionyl chloride or phosphorus oxychloride to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then add water to the mixture.", "Step 5: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1367863-55-5

Product Name

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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